3-Methoxynaphthalen-2-amine

Description

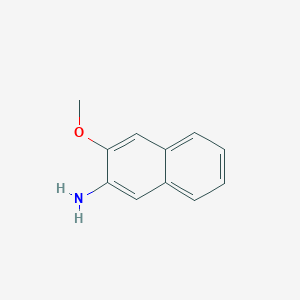

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRFUJHTLUJITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986482 | |

| Record name | 3-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67291-63-8 | |

| Record name | 2-Naphthalenamine, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67291-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC36215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 3-Methoxynaphthalen-2-amine (CAS No. 67291-63-8): Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sparsely Documented Naphthalene Scaffold

3-Methoxynaphthalen-2-amine is a substituted naphthalene derivative whose public domain documentation is notably limited, presenting both a challenge and an opportunity for novel research. The naphthalene scaffold itself is a cornerstone in medicinal chemistry and materials science, renowned for its versatile structure and broad spectrum of biological activities.[1][2] Molecules incorporating this fused aromatic ring system are found in numerous FDA-approved drugs, including those with anti-inflammatory (Naproxen), antifungal (Terbinafine), and anesthetic properties.[2][3] The specific arrangement of a methoxy and an amino group on the naphthalene core, as seen in the target compound, suggests significant potential for developing new therapeutic agents, fluorescent probes, or building blocks for advanced organic materials.[1][4]

This guide serves as an in-depth technical resource for professionals engaged in chemical research and drug development. It consolidates predicted physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, outlines a comprehensive analytical characterization workflow, and explores the potential applications of this intriguing molecule. By synthesizing predictive data with proven experimental methodologies, this document aims to provide a foundational roadmap for initiating research into 3-Methoxynaphthalen-2-amine.

Part 1: Physicochemical and Predicted Properties

Understanding the fundamental properties of a compound is the first step in any research endeavor. While extensive experimental data for 3-Methoxynaphthalen-2-amine is not widely published, computational models and data from chemical suppliers provide a reliable starting point for its characterization.[5][6][7][8][9] These properties are crucial for predicting solubility, designing reaction conditions, and developing purification protocols.

| Property | Predicted Value | Source |

| CAS Number | 67291-63-8 | [5][9][10][11] |

| Molecular Formula | C₁₁H₁₁NO | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| Melting Point | 107 °C | [9] |

| Boiling Point | 333.2 ± 15.0 °C (at 760 mmHg) | [5][9] |

| Density | 1.156 ± 0.06 g/cm³ | [5][9] |

| pKa (Predicted) | 4.08 ± 0.10 | [9] |

| LogP (Predicted) | 3.012 | [5] |

| Flash Point | 170.9 °C | [5] |

These in silico predictions suggest that 3-Methoxynaphthalen-2-amine is a solid at room temperature with moderate lipophilicity (LogP ≈ 3).[5][9] Its basicity is predicted to be low for an arylamine (pKa ≈ 4.08), a common feature due to the delocalization of the nitrogen lone pair into the aromatic system.

Part 2: Proposed Synthetic Pathway and Purification

A plausible and efficient synthetic route is essential for obtaining the compound in sufficient purity and quantity for further study. Based on commercially available precursors, a two-step synthesis from 3-Nitro-2-naphthol is proposed. This pathway leverages well-established and high-yielding organic reactions.

Step 1: O-Methylation of 3-Nitro-2-naphthol

The first step involves the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of 3-Nitro-2-naphthol is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophilic phenoxide then attacks an electrophilic methylating agent, like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to yield 2-methoxy-3-nitronaphthalene.

-

Causality: Potassium carbonate is an ideal base for this reaction; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Acetone is a common solvent as it is polar aprotic and readily dissolves the reactants.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 2-methoxy-3-nitronaphthalene to the primary amine. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is known for its high efficiency and clean reaction profile.

-

Causality: Catalytic hydrogenation is preferred over other reduction methods (e.g., metal-acid reductions like Sn/HCl) as it often results in a cleaner product with simpler workup procedures, avoiding harsh acidic conditions that could potentially cleave the ether linkage.

The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of 3-Methoxynaphthalen-2-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methoxy-3-nitronaphthalene

-

To a stirred solution of 3-Nitro-2-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield pure 2-methoxy-3-nitronaphthalene.

Step 2: Synthesis of 3-Methoxynaphthalen-2-amine

-

Dissolve 2-methoxy-3-nitronaphthalene (1.0 eq) in ethanol in a suitable hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Methoxynaphthalen-2-amine.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Part 3: Analytical Characterization Workflow

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Caption: Standard workflow for the analytical characterization of a novel compound.

Predicted Spectroscopic Data

While experimental spectra are unavailable, the expected spectroscopic features can be reliably predicted based on the known behavior of the constituent functional groups (aromatic amine, methyl aryl ether, naphthalene ring).[12][13][14][15][16]

¹H NMR (Proton NMR):

-

Aromatic Protons (6H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The exact splitting patterns will depend on the coupling constants between adjacent protons on the naphthalene rings.

-

Amine Protons (-NH₂): A broad singlet is expected, typically between δ 3.5-5.0 ppm.[12] The chemical shift can vary significantly with concentration and solvent. This peak will disappear upon shaking the sample with D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 hydrogens is expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon NMR):

-

Naphthalene Carbons (10C): Ten distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) will be the most deshielded within this group.

-

Methoxy Carbon (-OCH₃): A single signal is expected in the aliphatic region, typically around δ 55-60 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretching: A characteristic pair of medium-intensity peaks for the primary amine (-NH₂) is expected in the range of 3300-3500 cm⁻¹.[13] The two peaks correspond to the symmetric and asymmetric stretching modes.

-

C-H Stretching (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks from the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several sharp absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): A strong, characteristic absorption band is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1050 cm⁻¹ (symmetric stretch).[14]

-

C-N Stretching: An absorption in the range of 1250-1350 cm⁻¹ is expected for the aromatic amine.[13]

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 173, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation patterns would likely involve the loss of a methyl group (-CH₃, M-15) leading to a peak at m/z = 158, or the loss of a methoxy group (-OCH₃, M-31) resulting in a peak at m/z = 142.

Part 4: Potential Applications and Future Directions

The structural motifs within 3-Methoxynaphthalen-2-amine suggest several promising avenues for research and development.

-

Medicinal Chemistry Scaffold: The aminonaphthalene core is a "privileged structure" in drug discovery.[2] Derivatives can be readily synthesized by modifying the primary amine via N-acylation or N-alkylation to create libraries of new chemical entities for screening.[1][17] The scaffold has been associated with anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4] In silico docking studies could be performed to predict the binding affinity of this molecule and its potential derivatives against various biological targets.[18]

-

Fluorescent Probes and Materials: Naphthalene derivatives are well-known for their fluorescent properties.[19][20] The combination of an electron-donating amine group and an electron-donating methoxy group on the naphthalene ring could lead to interesting photophysical properties. The compound could be investigated as a fluorescent probe for detecting metal ions or changes in microenvironments (e.g., pH, polarity).

-

Precursor for Heterocyclic Synthesis: The ortho-positioning of the amine and methoxy groups makes this compound an interesting precursor for the synthesis of fused N- and O-containing heterocyclic systems, which are often of great interest in pharmaceutical and materials chemistry.

Conclusion

While 3-Methoxynaphthalen-2-amine (CAS 67291-63-8) remains a compound with a limited public research footprint, its structure is rich with potential. This guide provides a comprehensive starting point for its investigation, from a logical synthetic approach to a detailed plan for its analytical confirmation and exploration of its utility. By leveraging predictive data and established chemical principles, researchers can confidently embark on the synthesis and characterization of this and other novel naphthalene derivatives, paving the way for new discoveries in medicine and materials science.

References

-

A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. (2024). American Chemical Society. Retrieved from [Link]

-

A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. (2024). PubMed. Retrieved from [Link]

-

3-methoxynaphthalen-2-amine | CAS#:67291-63-8. (n.d.). Chemsrc. Retrieved from [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications. Retrieved from [Link]

-

Prediction of Properties of Organic Compounds - Emperical Methods and Management of Property Data. (2006). OPEN FAU. Retrieved from [Link]

-

A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025). arXiv. Retrieved from [Link]

-

Synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (n.d.). Molbank. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Molecules. Retrieved from [Link]

-

Introduction to Predicting Properties of Organic Materials | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Divergent synthesis of 1-aminonaphthalene derivatives via the Diels–Alder reaction of 3-aminoarynes. (2025). ChemRxiv. Retrieved from [Link]

-

Synthesis, Characterization of Novel 5-(Dimethylamino) Naphthalene Sulfonamide Derivatives. (n.d.). Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). ResearchGate. Retrieved from [Link]

-

2-Amino-3-naphthol | CAS#:5417-63-0. (n.d.). Chemsrc. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

24.10 Spectroscopy of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

3-Methoxynaphthalen-2-amine|C11H11NO|Research Chemical. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of naphthalene derivatives for perylene development. (2026). American Chemical Society. Retrieved from [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016). YouTube. Retrieved from [Link]

-

3-Methoxynaphthalen-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved from [Link]

-

7-Methoxynaphthalen-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Navigating the Synthesis and Applications of Naphthalene Derivatives in Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

6-Methoxynaphthalen-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed. Retrieved from [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-Methoxynaphthalen-2-amine. (n.d.). Crysdot LLC. Retrieved from [Link]

- Process for the synthesis of nabumetone. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 6. longdom.org [longdom.org]

- 7. math.unipd.it [math.unipd.it]

- 8. Prediction of Properties of Organic Compounds - Emperical Methods and Management of Property Data [open.fau.de]

- 9. 67291-63-8 | CAS DataBase [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Amino-3-methoxynaphthalene CAS#: 67291-63-8 [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fiveable.me [fiveable.me]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

2-Amino-3-methoxynaphthalene chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Methoxynaphthalen-2-amine

Executive Summary: This guide provides a comprehensive technical overview of 3-methoxynaphthalen-2-amine, a substituted naphthalene derivative of interest to chemical and pharmaceutical researchers. The document details the compound's chemical structure, nomenclature, and physicochemical properties. It outlines a plausible synthetic pathway based on established chemical transformations and discusses the principles of its analytical characterization by modern spectroscopic methods. Furthermore, this guide explores the potential applications of this molecule as a building block in medicinal chemistry, contextualized within the broader significance of the naphthalene scaffold in drug discovery. Safety and handling protocols are also addressed to ensure best practices in a laboratory setting.

Nomenclature and Chemical Structure

IUPAC Name and Key Identifiers

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-methoxynaphthalen-2-amine . It is also commonly referred to by its synonym, 2-Amino-3-methoxynaphthalene.

Chemical Structure

3-Methoxynaphthalen-2-amine consists of a naphthalene bicyclic aromatic ring system. An amine (-NH₂) group is substituted at the C2 position, and a methoxy (-OCH₃) group is located at the adjacent C3 position. The presence of both a hydrogen-bond donating amine group and a hydrogen-bond accepting methoxy group on a rigid aromatic scaffold makes it an interesting candidate for molecular recognition studies and as a synthon in organic synthesis.

Caption: Chemical structure of 3-methoxynaphthalen-2-amine.

Physicochemical Properties

The known physical and chemical properties of 3-methoxynaphthalen-2-amine are summarized below. This data is essential for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 173.211 g/mol | [1] |

| Boiling Point | 333.2 °C at 760 mmHg | [1] |

| Density | 1.156 g/cm³ | [1] |

| Flash Point | 170.9 °C | [1] |

| Refractive Index | 1.655 | [1] |

| LogP | 3.01180 | [1] |

| Polar Surface Area (PSA) | 35.25 Ų | [1] |

Synthesis and Purification

While specific peer-reviewed protocols for 3-methoxynaphthalen-2-amine are not widely published, a logical and efficient synthetic route can be designed based on well-established named reactions, starting from commercially available precursors. One of the most direct approaches involves the methylation of 2-amino-3-naphthol.

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers. In this context, it involves the deprotonation of the hydroxyl group of 2-amino-3-naphthol to form a nucleophilic naphthoxide, followed by an Sₙ2 reaction with a methylating agent.

Causality of Experimental Choices:

-

Starting Material: 2-Amino-3-naphthol (CAS: 5417-63-0) is chosen as it already contains the required amino group and the naphthalene core with a hydroxyl group at the correct position for methylation.[1]

-

Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is required to deprotonate the phenolic hydroxyl group, which is more acidic than an alcohol but requires a base to form the highly nucleophilic naphthoxide ion. The choice of K₂CO₃ is often preferred in solvents like DMF for its good solubility and non-nucleophilic nature.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are classic electrophiles for this reaction. Dimethyl sulfate is highly efficient but also highly toxic. Methyl iodide is a suitable alternative.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while not solvating the naphthoxide anion, thus enhancing its nucleophilicity.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method and should be performed with appropriate safety precautions by trained personnel. All reagents, especially dimethyl sulfate, are hazardous and require careful handling.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-naphthol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension (approx. 0.2 M concentration).

-

Methylation: While stirring the suspension under a nitrogen atmosphere, add dimethyl sulfate (1.1 eq) dropwise at room temperature. The use of a slight excess of the methylating agent ensures complete conversion of the starting material.

-

Reaction & Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water, which will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate (3x). The organic layers are combined. This step isolates the desired product from the aqueous phase.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 3-methoxynaphthalen-2-amine can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product (as determined by TLC) are combined and concentrated to yield the final, purified compound.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 3-methoxynaphthalen-2-amine.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The six protons on the naphthalene ring will appear as a series of multiplets and singlets. The protons on the same ring as the substituents will be most affected. Two singlets are expected for the protons at the C1 and C4 positions.

-

Amine Protons (δ ~3.5-4.5 ppm): The two protons of the -NH₂ group will likely appear as a broad singlet. This signal's chemical shift is concentration-dependent and will disappear upon shaking the sample with D₂O, a key validation step.[2]

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms.

-

Aromatic Carbons (δ 100-150 ppm): Ten signals are expected in this region. The carbons directly attached to the oxygen (C3) and nitrogen (C2) will be significantly shifted downfield.

-

Methoxy Carbon (δ ~55-60 ppm): A single signal for the methoxy carbon will appear in the upfield region of the spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two distinct absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2]

-

C-H Aromatic Stretching (~3050 cm⁻¹): A sharp absorption indicating the C-H bonds of the naphthalene ring.

-

C-H Aliphatic Stretching (~2950 cm⁻¹): Absorption from the C-H bonds of the methyl group.

-

C=C Aromatic Stretching (1500-1600 cm⁻¹): Strong absorptions characteristic of the aromatic ring.

-

C-O Stretching (1200-1250 cm⁻¹): A strong band indicating the aryl ether linkage.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 173, corresponding to the molecular weight of the compound.

-

Nitrogen Rule: The odd molecular weight (173) is consistent with the presence of a single nitrogen atom in the molecule.[2]

Applications in Research and Drug Development

A Versatile Synthetic Building Block

3-Methoxynaphthalen-2-amine possesses three key points for chemical modification: the nucleophilic amine, the aromatic ring system, and the methoxy group. The primary amine can readily undergo reactions such as acylation, alkylation, and diazotization, making it a versatile precursor for synthesizing more complex molecules.

The Naphthalene Scaffold in Medicinal Chemistry

Naphthalene is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[3] Its rigid, lipophilic nature allows it to effectively interact with biological targets. Marketed drugs containing the naphthalene core include the anti-inflammatory drug Naproxen, the antidepressant Duloxetine, and the antifungal agent Terbinafine.[3] The naphthalene core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Potential as a Precursor for Bioactive Molecules

Given the established importance of both naphthalene and substituted amine scaffolds in medicinal chemistry, 3-methoxynaphthalen-2-amine represents a valuable starting point for the synthesis of novel compounds.[4][5] The specific arrangement of the amino and methoxy groups could lead to derivatives with unique pharmacological profiles, potentially targeting enzymes or receptors where such hydrogen bonding and steric features are critical for binding.

Safety and Handling

The toxicological properties of 3-methoxynaphthalen-2-amine have not been extensively investigated. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[6]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][7]

-

Handling Practices: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[8]

References

-

Ilyas, S., Jilani, K., Sikandar, M., & Asghar, A. (2023). Synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2023(3), M1625. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Chemsrc. (2025). 3-methoxynaphthalen-2-amine | CAS#:67291-63-8. [Link]

-

PubChem. 3-Methoxynaphthalen-1-amine. National Center for Biotechnology Information. [Link]

-

Studocu. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

PubChem. 6-Methoxynaphthalen-2-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (C1) in DMSO-d₆. [Link]

-

Ilyas, S., et al. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

Crysdot LLC. (n.d.). 3-Methoxynaphthalen-2-amine. [Link]

-

Singh, P., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-278. [Link]

- Google Patents. (n.d.). EP0792860A1 - Process for the synthesis of nabumetone.

-

Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(12), 1546. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

Sources

- 1. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. chemical.kao.com [chemical.kao.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 3-Methoxynaphthalen-2-amine

An In-Depth Technical Guide to 3-Methoxynaphthalen-2-amine: Properties, Synthesis, and Applications

Introduction

3-Methoxynaphthalen-2-amine is an aromatic amine and a derivative of naphthalene, featuring both a methoxy (-OCH₃) and an amino (-NH₂) group attached to the naphthalene core. This substitution pattern makes it a valuable and versatile intermediate in organic synthesis. The interplay between the electron-donating amino and methoxy groups on the electron-rich naphthalene ring system defines its chemical character and reactivity. For researchers and professionals in drug development, understanding the nuanced properties of such building blocks is critical for the rational design and synthesis of complex molecular architectures with potential therapeutic applications. Aromatic amines are foundational substructures in over a third of drug candidates, prized for their ability to form key interactions with biological targets like proteins and enzymes.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxynaphthalen-2-amine, along with insights into its reactivity and handling.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. These properties dictate choices regarding solvents, reaction conditions, and purification methods.

Compound Identification

| Identifier | Value |

| IUPAC Name | 3-methoxynaphthalen-2-amine |

| CAS Number | 67291-63-8[2][3] |

| Molecular Formula | C₁₁H₁₁NO[2] |

| Molecular Weight | 173.21 g/mol [2] |

| Canonical SMILES | COc1cc2ccccc2cc1N[2] |

| InChIKey | XTRFUJHTLUJITO-UHFFFAOYSA-N[2] |

Physicochemical Data

The physical state and solubility are primary considerations for experimental design. 3-Methoxynaphthalen-2-amine is typically a solid at room temperature. Its aromatic nature suggests solubility in common organic solvents, while the presence of the amine group may confer limited solubility in acidic aqueous solutions through salt formation.

| Property | Value | Source |

| Density | 1.156 g/cm³ | [2] |

| Boiling Point | 333.2 °C at 760 mmHg | [2] |

| Flash Point | 170.9 °C | [2] |

| Refractive Index | 1.655 | [2] |

| LogP | 3.01180 | [2] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of 3-Methoxynaphthalen-2-amine, providing a fingerprint for its identification.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the methoxy and amine substituents. The three protons of the methoxy group will present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet, with a chemical shift that can vary significantly (δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[4][5] The addition of D₂O would cause the amine proton signal to disappear, a common technique for identifying -NH and -OH protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atom of the methoxy group will appear upfield, around δ 55-60 ppm. The ten carbons of the naphthalene ring will resonate in the downfield region (δ 100-150 ppm). The carbons directly attached to the nitrogen and oxygen atoms (C2 and C3, respectively) will be significantly influenced by these heteroatoms, with their precise shifts providing key structural information. Carbons attached to amine nitrogens are typically deshielded and absorb about 20 ppm further downfield than they would in a comparable alkane structure.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

N-H Stretching: As a primary amine, 3-Methoxynaphthalen-2-amine is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[5][6] These bands are typically sharper and less intense than the O-H bands of alcohols.[5]

-

N-H Bending: A primary amine N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ region.[7]

-

C-N Stretching: Aromatic amines exhibit a strong C-N stretching band between 1250-1335 cm⁻¹.[7]

-

C-O Stretching: The C-O stretch from the methoxy group will likely appear as a strong band in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H and C=C Stretching: Standard absorptions for the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (173.21). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which holds true for this molecule.[4][5] Characteristic fragmentation patterns for amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[5]

Synthesis and Reactivity

Synthetic Routes

3-Methoxynaphthalen-2-amine can be synthesized from various precursors. A common strategy involves the reduction of a corresponding nitro compound or the methylation of an aminonaphthol. For instance, a plausible route could start from 3-nitro-2-naphthol, followed by methylation of the hydroxyl group and subsequent reduction of the nitro group to the amine. Another approach could involve the methylation of 2-amino-3-naphthol.[2]

Below is a conceptual workflow for a potential synthesis.

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 3. 67291-63-8|3-Methoxynaphthalen-2-amine|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. fiveable.me [fiveable.me]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3-Methoxynaphthalen-2-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Methoxynaphthalen-2-amine, a naphthalene derivative with significant potential in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth insights into its chemical and physical properties, a detailed synthetic protocol, and a discussion of its potential applications.

Core Molecular Attributes

3-Methoxynaphthalen-2-amine is an aromatic amine characterized by a naphthalene core functionalized with both a methoxy and an amine group. These functional groups are key to its reactivity and utility as a chemical intermediate.

The fundamental molecular properties of 3-Methoxynaphthalen-2-amine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 67291-63-8 | [1][2] |

| IUPAC Name | 3-methoxynaphthalen-2-amine | |

| Synonyms | 2-Amino-3-methoxynaphthalene, (3-Methoxy-2-naphthyl)amine | [1] |

| Melting Point | 107 °C | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | [3][4] |

Synthesis of 3-Methoxynaphthalen-2-amine

The synthesis of 3-Methoxynaphthalen-2-amine can be achieved through a multi-step process starting from 3-methoxy-2-naphthol. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the amination of a triflated naphthol derivative. The causality behind this choice of reaction lies in the high efficiency and functional group tolerance of the Buchwald-Hartwig amination for the formation of C-N bonds.

Step 1: Triflation of 3-Methoxy-2-naphthol

-

To a solution of 3-methoxy-2-naphthol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere of nitrogen, add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the triflated intermediate.

Step 2: Buchwald-Hartwig Amination

-

In a glovebox, combine the triflated intermediate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq) to the reaction vessel.

-

Add anhydrous toluene (0.1 M) and seal the vessel.

-

Heat the reaction mixture to 100 °C for 12-18 hours.

-

Monitor the formation of the imine-protected product by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis of the Imine

-

Dissolve the crude product from Step 2 in methanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.0 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Methoxynaphthalen-2-amine.

-

Purify the product by column chromatography on silica gel.

Caption: Synthetic workflow for 3-Methoxynaphthalen-2-amine.

Potential Applications in Research and Development

The unique structure of 3-Methoxynaphthalen-2-amine makes it a valuable building block in several areas of chemical research:

-

Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous bioactive molecules. The amino and methoxy groups on this compound provide reactive handles for the synthesis of complex pharmaceutical intermediates. For instance, the amine can be readily acylated or alkylated to introduce diverse side chains.

-

Organic Electronics: Naphthalene derivatives are known for their fluorescent properties. 3-Methoxynaphthalen-2-amine could serve as a precursor for the synthesis of novel organic light-emitting diode (OLED) materials or fluorescent probes for biological imaging.

-

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The derivatization of 3-Methoxynaphthalen-2-amine could lead to the discovery of new agrochemically active compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Methoxynaphthalen-2-amine. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar aromatic amines suggests the following hazards should be considered.

| Hazard Category | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[6] |

| Eye Damage/Irritation | Causes serious eye irritation.[6] |

| Sensitization | May cause an allergic skin reaction.[7] |

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Caption: Key safety and handling considerations.

Conclusion

3-Methoxynaphthalen-2-amine is a versatile chemical compound with significant potential for a range of applications, particularly in the synthesis of novel organic molecules. Its distinct molecular structure, characterized by the presence of both an amine and a methoxy group on a naphthalene core, provides a platform for diverse chemical modifications. This guide has provided essential information on its properties, a detailed synthetic protocol, and important safety considerations to enable its effective and safe use in a research and development setting.

References

- 3-Methoxynaphthalen-2-amine - Benzene Compounds - Crysdot LLC.

- Safety D

- 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc.

- Safety D

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- SAFETY D

- 3-Methoxynaphthalen-2-ol | 18515-11-2 | TCI AMERICA.

- 3-methoxynaphthalen-2-amine - Echemi.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 3. 3-Methoxynaphthalen-2-ol | 18515-11-2 | TCI AMERICA [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

Navigating the Solubility Landscape of 3-Methoxynaphthalen-2-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 3-Methoxynaphthalen-2-amine, a crucial parameter for its application in pharmaceutical research, synthetic chemistry, and materials science. While a thorough review of existing literature reveals a notable absence of quantitative solubility data for this specific compound, this guide offers a robust framework for researchers to navigate this challenge. It begins by elucidating the theoretical principles governing solubility, grounded in the physicochemical properties of 3-Methoxynaphthalen-2-amine and a range of common laboratory solvents. Subsequently, this document provides detailed, field-proven experimental protocols for the precise determination of its solubility. By synthesizing theoretical insights with practical methodologies, this guide empowers researchers to generate the critical data necessary for their specific applications, ensuring scientific integrity and fostering innovation.

Introduction: The Critical Role of Solubility in Scientific Advancement

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of successful experimental design, process development, and product formulation. In the context of 3-Methoxynaphthalen-2-amine, a molecule of interest in various scientific domains, the ability to predict and quantify its dissolution in different media is paramount for advancing its potential applications.

This guide addresses the current knowledge gap regarding the quantitative solubility of 3-Methoxynaphthalen-2-amine. It is structured to provide a holistic understanding, from the molecular interactions that govern solubility to the practical steps required for its empirical determination. The underlying principle of this document is to equip the scientific community with the necessary tools and knowledge to overcome the current data limitations and unlock the full potential of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (3-Methoxynaphthalen-2-amine) and the solvent.

Physicochemical Properties of 3-Methoxynaphthalen-2-amine

A critical first step in predicting solubility is to understand the inherent properties of the solute molecule.

| Property | Value | Source |

| CAS Number | 67291-63-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Boiling Point | 333.2 °C at 760 mmHg | [1] |

| Density | 1.156 g/cm³ | [1] |

| LogP (Octanol/Water) | 3.01180 | [1] |

The structure of 3-Methoxynaphthalen-2-amine, featuring a large, nonpolar naphthalene ring system, a moderately polar methoxy group (-OCH₃), and a polar primary amine group (-NH₂), suggests a complex solubility profile. The naphthalene core contributes to its hydrophobicity, while the methoxy and amine groups can engage in hydrogen bonding and dipole-dipole interactions. The LogP value of 3.01 indicates a significant preference for a nonpolar environment over a polar one, suggesting limited aqueous solubility.

Properties of Common Laboratory Solvents

The choice of solvent is critical. Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or acceptors (aprotic).

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |

| Water | Polar Protic | 9.0 | 80.1 | Donor & Acceptor |

| Methanol | Polar Protic | 6.6 | 33.0 | Donor & Acceptor |

| Ethanol | Polar Protic | 5.2 | 25.3 | Donor & Acceptor |

| Isopropanol | Polar Protic | 4.3 | 20.2 | Donor & Acceptor |

| Acetone | Polar Aprotic | 5.4 | 21.0 | Acceptor |

| Acetonitrile | Polar Aprotic | 6.2 | 37.5 | Acceptor |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.2 | 7.5 | Acceptor |

| Dichloromethane (DCM) | Polar Aprotic | 3.4 | 9.1 | Weak Acceptor |

| Toluene | Nonpolar | 2.4 | 2.4 | None |

| Hexane | Nonpolar | 0.0 | 1.9 | None |

Predicted Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties of 3-Methoxynaphthalen-2-amine, we can formulate a qualitative prediction of its solubility:

-

Low Solubility in Water: The dominant nonpolar naphthalene structure and a positive LogP value strongly suggest poor solubility in water.

-

Moderate Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): The amine and methoxy groups can form hydrogen bonds with these solvents, enhancing solubility compared to water. However, the nonpolar backbone will still limit high solubility.

-

Good Solubility in Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the amine group, likely leading to good solubility.

-

Good Solubility in Nonpolar Solvents (e.g., Toluene, Dichloromethane): The large, nonpolar naphthalene ring should interact favorably with nonpolar and moderately polar solvents through van der Waals forces.

-

Limited Solubility in Very Nonpolar Solvents (e.g., Hexane): While the naphthalene core is nonpolar, the presence of the polar amine and methoxy groups may limit miscibility with highly nonpolar aliphatic solvents like hexane.

Experimental Determination of Solubility: A Call to Action

The absence of published quantitative solubility data for 3-Methoxynaphthalen-2-amine necessitates experimental determination. The following protocols are provided as robust, validated methods for generating this critical information.

The Equilibrium Solubility Method (Shake-Flask)

This method is considered the "gold standard" for determining thermodynamic solubility.[2][3] It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Caption: Workflow for the equilibrium solubility method.

-

Preparation:

-

Add an excess amount of 3-Methoxynaphthalen-2-amine to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume of the desired solvent.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker or rotator at the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of 3-Methoxynaphthalen-2-amine.

-

Quantify the concentration against a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factors.

-

The Solvent Addition Method (Clear Point Determination)

This is a more rapid method for determining solubility, particularly useful for screening multiple solvents.[4][5][6] It involves the continuous addition of a solvent to a known amount of the solute until a clear solution is observed.

Sources

Section 1: Compound Identification and Critical Hazard Assessment

An In-depth Technical Guide to the Health and Safety of 2-Amino-3-methoxynaphthalene

This guide provides a detailed overview of the health and safety considerations for 2-Amino-3-methoxynaphthalene (CAS No. 67291-63-8).[1][2][3] A thorough review of publicly available safety literature reveals a significant lack of specific toxicological data and a formal Material Safety Data Sheet (MSDS) for this compound.

However, its core structure, a naphthalene ring substituted with an amino group, places it in the chemical class of naphthylamines. Naphthylamines, including 1-naphthylamine and 2-naphthylamine, are well-characterized hazardous substances, with some being confirmed human carcinogens.[4][5] The Occupational Safety and Health Administration (OSHA) recognizes the severe risks associated with aromatic amines, mandating strict handling protocols.[4]

Core Directive: In the absence of specific data to the contrary, 2-Amino-3-methoxynaphthalene must be handled with the same high degree of caution as a suspected carcinogen. The protocols and recommendations in this guide are based on the established hazard profiles of analogous aromatic naphthylamines.

Table 1: Physicochemical Properties of 2-Amino-3-methoxynaphthalene

| Property | Value | Source |

| CAS Number | 67291-63-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Boiling Point | 333.2°C at 760 mmHg | [1] |

| Density | 1.156 g/cm³ | [1] |

| Flash Point | 170.9°C | [1] |

Section 2: Inferred Hazard Identification and Toxicological Profile

The primary toxicological concern for 2-Amino-3-methoxynaphthalene stems from its identity as an aromatic amine. This class of compounds is known for significant health hazards, including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[6]

Potential Health Effects:

-

Carcinogenicity: Aromatic amines are a well-documented class of carcinogens.[4] Analogs like 2-naphthylamine are classified by the International Agency for Research on Cancer (IARC) as known human carcinogens, primarily targeting the urinary bladder.[6] Until data proves otherwise, 2-Amino-3-methoxynaphthalene should be considered a potential carcinogen.

-

Mutagenicity: Related compounds have shown mutagenic effects in both mammalian somatic cells and bacteria.[6]

-

Acute Toxicity: Harmful if swallowed. Ingestion of related naphthylamines can cause symptoms like headache, nausea, confusion, and methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced), leading to bluish skin.[4][6]

-

Dermal Absorption & Irritation: The compound is likely to be absorbed through the skin, which is a significant route of exposure for aromatic amines.[6] It should be considered a skin irritant, and prolonged contact may lead to sensitization reactions.[4][5]

-

Eye Irritation: Direct contact with the powder can cause serious eye irritation.[5]

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[4]

-

Target Organ Damage: Prolonged or repeated exposure to analogous compounds can lead to damage to the kidneys, liver, and bladder.[6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, strict engineering controls and a comprehensive PPE protocol are mandatory. The goal is to eliminate all routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls:

-

Designated Area: All work with 2-Amino-3-methoxynaphthalene, including weighing, mixing, and transfers, must be conducted in a designated area, such as a certified chemical fume hood or a glove box.[4]

-

Ventilation: Use local exhaust ventilation to control airborne dust at the source. The general laboratory ventilation should be sufficient to prevent accumulation in the broader workspace.[6]

-

Emergency Equipment: An emergency eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential. The following table outlines the minimum requirements for handling this compound.

Table 2: Mandatory Personal Protective Equipment (PPE) Protocol

| Body Part | Equipment | Standard/Specification | Causality and Rationale |

| Respiratory | NIOSH-approved half-face or full-face respirator with P100 (HEPA) filters for dusts/mists. | AS/NZS 1715 or equivalent | Prevents inhalation of fine particles, which is a primary exposure route for potent solid compounds.[5] |

| Hands | Double-gloving: Nitrile rubber inner glove, with a chemical-resistant outer glove. | Confirm glove permeation data with the manufacturer. | Aromatic amines can permeate some common glove materials.[7] Double-gloving provides an extra layer of protection against tears and contamination during doffing. |

| Eyes/Face | Chemical safety goggles and a full-face shield. | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes of solutions and airborne powder getting into the eyes. A face shield protects the entire face from contact.[8] |

| Body | Disposable, solid-particle-tight coverall (Tyvek® or similar) with a lab coat worn over it. | Check manufacturer for chemical resistance. | Prevents skin contact and contamination of personal clothing. Disposable suits prevent carrying contaminants outside the lab.[9] |

| Feet | Closed-toe shoes and disposable shoe covers. | N/A | Protects feet from spills and prevents tracking of contaminants out of the designated work area. |

Section 4: Experimental Protocols: Safe Handling, Storage, and Decontamination

Adherence to strict, self-validating protocols is the cornerstone of safety when working with potentially carcinogenic compounds.

Step-by-Step Weighing and Handling Protocol:

-

Preparation: Don all required PPE as specified in Table 2 before entering the designated handling area.

-

Surface Protection: Line the work surface of the fume hood or balance with absorbent, plastic-backed paper to contain any minor spills.

-

Weighing: Weigh the compound in a disposable weigh boat or directly into a sealable container. Use low-flow ventilation or a balance shield to minimize dust disturbance.

-

Transfers: If transferring the solid, use a spatula. If making a solution, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

-

Post-Handling: After handling, carefully remove the outer gloves and dispose of them as hazardous waste. Wipe down the spatula and any external container surfaces with a suitable solvent (e.g., ethanol) and a disposable wipe. Dispose of the wipe as hazardous waste.

-

Doffing PPE: Remove PPE in the correct order (shoe covers, outer suit/lab coat, face shield, goggles, respirator, inner gloves) to prevent self-contamination.

-

Hygiene: Immediately wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[7][10]

Storage Requirements:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[8][11]

-

The storage location should be a designated, locked cabinet for potent or carcinogenic compounds.[10]

Section 5: First Aid and Emergency Procedures

Immediate and correct action is critical in the event of an exposure. All personnel must be trained on these procedures before beginning work.

Diagram 1: Emergency Response Workflow for Exposure

Caption: Workflow for first aid response to chemical exposure.

Detailed First Aid Measures:

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing, including footwear.[5] Flush the skin and hair with running water and soap for at least 15 minutes.[5] Seek medical attention, especially if irritation develops.[7]

-

Eye Contact: Immediately wash the eyes with large amounts of fresh, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5] Transport to a hospital or doctor without delay.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6][8] Call a physician or poison control center immediately.

Section 6: Spill Management and Waste Disposal

Accidental releases must be managed promptly and safely to prevent environmental contamination and personnel exposure.

Diagram 2: Spill Management Protocol

Caption: Step-by-step protocol for managing a solid chemical spill.

Waste Disposal Protocol:

All waste containing 2-Amino-3-methoxynaphthalene, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

-

Segregation: Do not mix this waste with other waste streams.

-

Containerization: Collect all solid waste in a clearly labeled, sealed, and durable container. Label it as "Hazardous Waste: Aromatic Amine" and include the full chemical name.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of it down the drain or in regular trash.[5]

References

-

Chemsrc. (2025, September 17). 3-methoxynaphthalen-2-amine | CAS#:67291-63-8. Retrieved from [Link]

-

Loba Chemie. (2024, June 10). 1-NAPHTHYLAMINE AR Safety Data Sheet. Retrieved from [Link]

-

Penta. (2024, April 30). 1-Naphthylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

Sources

- 1. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 2. 2-Amino-3-methoxynaphthalene CAS#: 67291-63-8 [m.chemicalbook.com]

- 3. 2-Amino-3-methoxynaphthalene | 67291-63-8 [amp.chemicalbook.com]

- 4. osha.gov [osha.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. fishersci.com [fishersci.com]

- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 10. lobachemie.com [lobachemie.com]

- 11. home.miracosta.edu [home.miracosta.edu]

A Researcher's Guide to Sourcing and Utilizing 3-Methoxynaphthalen-2-amine in Synthetic Chemistry

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and application of 3-Methoxynaphthalen-2-amine (CAS No: 67291-63-8). As a key intermediate in organic synthesis, the quality and handling of this reagent are paramount to achieving reproducible and reliable experimental outcomes. This document outlines major commercial suppliers, critical quality control parameters, safe handling protocols, and a validated experimental workflow.

Introduction to 3-Methoxynaphthalen-2-amine: A Versatile Synthetic Building Block

3-Methoxynaphthalen-2-amine, also known as 3-amino-2-methoxynaphthalene, is an aromatic amine featuring a naphthalene core. Its chemical structure, possessing both a nucleophilic amine group and a methoxy-activated ring system, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and functional materials.

Key Chemical Properties:

-

Appearance: Typically a solid, with color ranging from light yellow to brown, depending on purity.[5]

-

Melting Point: Approximately 107 °C[2]

The strategic placement of the amine and methoxy groups influences the regioselectivity of subsequent reactions, making it a desirable starting material for building molecular complexity. Its derivatives are explored in various research domains, leveraging the rigid, planar naphthalene scaffold.

Commercial Availability and Supplier Comparison

The selection of a reliable supplier is a critical first step that directly impacts experimental success. Purity, batch-to-batch consistency, and available documentation are key differentiators. The following table summarizes prominent commercial suppliers offering 3-Methoxynaphthalen-2-amine for research purposes. All listed products are intended for research use only.

| Supplier | Product Name | CAS Number | Purity/Specification | Notes |

| BLD Pharm | 3-Methoxynaphthalen-2-amine | 67291-63-8 | Not specified; requires CoA inquiry | Offers online ordering and may require cold-chain transportation.[1] |

| Chemsrc | 3-methoxynaphthalen-2-amine | 67291-63-8 | Not specified; provides links to articles | An aggregator platform listing various suppliers and related chemical data.[4] |

| Echemi | 2-Naphthalenamine, 3-methoxy- | 67291-63-8 | Not specified; requires inquiry | Lists multiple synonyms and basic physical properties.[2] |

| Crysdot LLC | 3-Methoxynaphthalen-2-amine | 67291-63-8 | Not specified; provides basic identifiers | A supplier of benzene compounds and other organic molecules. |

Note: Researchers should always request a batch-specific Certificate of Analysis (CoA) prior to purchase to verify purity and key physical properties.

Quality Control: Ensuring Reagent Integrity

The purity of starting materials like 3-Methoxynaphthalen-2-amine is non-negotiable for robust synthetic chemistry. Amines, in particular, can be susceptible to oxidation and may contain residual impurities from their synthesis. A multi-faceted analytical approach is recommended for quality verification.

Recommended Analytical Techniques for Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for quantifying the purity of aromatic amines.[6] A reversed-phase (RP-HPLC) method using a C18 column can effectively separate the main compound from non-polar impurities. It is crucial to use a mobile phase that mitigates peak tailing, which can be an issue with amines.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. Derivatization of the amine group, for instance with a silylating agent like BSTFA, may be necessary to improve thermal stability and chromatographic peak shape.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment against a certified internal standard.[8]

A Certificate of Analysis should, at a minimum, provide the purity as determined by HPLC or GC and a confirmation of identity via ¹H NMR.

Workflow for Supplier Vetting and Quality Control

Caption: Workflow for selecting a supplier and verifying the quality of 3-Methoxynaphthalen-2-amine.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of 3-Methoxynaphthalen-2-amine and ensure laboratory safety.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid formation of dust and aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents and strong acids, as these are incompatible materials.[9]

-

Safety Hazards: While a specific safety data sheet for this exact compound is not detailed in the search results, related amine compounds are listed as causing skin and eye irritation, and may be harmful if swallowed or inhaled.[5] Treat this compound with similar precautions.

Representative Protocol: Amide Synthesis

Amide bond formation is a cornerstone reaction in medicinal chemistry. The following protocol details the synthesis of an N-acylated derivative of 3-Methoxynaphthalen-2-amine, a reaction analogous to the formation of bioactive molecules.[10]

Synthesis of N-(3-methoxynaphthalen-2-yl)acetamide

This protocol describes the reaction of 3-Methoxynaphthalen-2-amine with an acylating agent, acetyl chloride, in the presence of a non-nucleophilic base.

Reagents and Materials:

-

3-Methoxynaphthalen-2-amine (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Methoxynaphthalen-2-amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of an amide from 3-Methoxynaphthalen-2-amine.

References

- 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc. Chemsrc.

- 67291-63-8|3-Methoxynaphthalen-2-amine|BLD Pharm. BLD Pharm.

- 3-Methoxynaphthalen-1-amine | C11H11NO | CID 15868948. PubChem.

- 3-Methoxynaphthalen-2-ol | 18515-11-2 | Tokyo Chemical Industry Co., Ltd.(JP). Tokyo Chemical Industry Co., Ltd.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- SAFETY DATA SHEET. Fisher Scientific.

- 3-Hydroxy-2'-methoxy-2-naphthanilide, 500g, Each. CP Lab Safety.

- 1344875-83-7|3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine - BLDpharm. BLDpharm.

- 3-methoxynaphthalen-2-amine - Echemi. Echemi.

- 3-Methoxy-2-naphthol (97%) - Amerigo Scientific. Amerigo Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.

- 3-Methoxy-2-naphthaldehyde | 56679-88-0 - Sigma-Aldrich. Sigma-Aldrich.

- 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110. PubChem.

- Aldrich 100242 - SAFETY DATA SHEET. Merck KGaA.

- Synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. ResearchGate.

- 3-Methoxynaphthalen-2-ol | 18515-11-2 | TCI Deutschland GmbH. TCI Deutschland GmbH.

- 3-Methoxy-2-naphthaldehyde | 56679-88-0 | GCA67988 - Biosynth. Biosynth.

- 3-Methoxy-2-naphthoic Acid 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.

- 7-Methoxynaphthalen-2-amine - ChemBK. ChemBK.

- Analytical Methods. Japan Environment Agency.

- Matrix Scientific 3-AMINO-2-NAPHTHOL-1G, Quantity: Each of 1. Fisher Scientific.

- 3-Methoxynaphthalen-2-amine - Benzene Compounds - Crysdot LLC. Crysdot LLC.

- 2-Methoxynaphthalene, 500g, Each - CP Lab Safety. CP Lab Safety.

- 3-Amino-2-naphthol, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI.

- Organic Syntheses Procedure: 6-METHOXY-2-NAPHTHOL. Organic Syntheses.

- Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.

- Analytical Chemistry 1956 Vol.28 no.4. ACS Publications.

- 3-Amino-2-naphthol, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

Sources

- 1. 67291-63-8|3-Methoxynaphthalen-2-amine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 3-Methoxynaphthalen-1-amine | C11H11NO | CID 15868948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]